N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene moiety linked via a 2-hydroxypropyl chain to a 1-methylpyrazole ring. This compound combines aromatic heterocycles (benzo[b]thiophene and pyrazole) with a sulfonamide group, which is often associated with biological activity, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-15(19,14-7-11-5-3-4-6-13(11)22-14)10-17-23(20,21)12-8-16-18(2)9-12/h3-9,17,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPFKULYVQMYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Sonogashira coupling reaction, which involves the coupling of 2-iodothiophenol with phenylacetylene to form 2-substituted benzo[b]thiophenes . This intermediate can then be further functionalized through various organic reactions to introduce the hydroxypropyl, methylpyrazole, and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that derivatives of sulfonamides, including compounds similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, exhibit antidiabetic properties. For instance, studies have shown that certain benzenesulfonamide derivatives demonstrate considerable hypoglycemic effects when tested in vivo using streptozotocin-induced diabetic models in rats, suggesting they could serve as potential alternatives to existing antidiabetic medications like glibenclamide .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Compounds containing the benzo[b]thiophene moiety have been associated with various biological activities, including cytotoxicity against cancer cell lines. For example, a study highlighted that sulfonamide derivatives exhibit significant cytotoxic effects against human cancer cell lines such as colon and breast cancer cells . The mechanism of action may involve the induction of apoptosis in cancer cells.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures show antimicrobial properties. The presence of the sulfonamide group enhances their ability to inhibit bacterial growth, making them candidates for developing new antimicrobial agents.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, which may include microwave-assisted synthesis techniques to enhance yield and purity. Continuous flow reactors can also be employed for industrial-scale production, streamlining the synthesis process while maintaining high-quality outputs.
Case Studies
A comprehensive review of literature reveals several case studies where related sulfonamide derivatives have been synthesized and evaluated for their biological activities:
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The benzo[b]thiophene moiety is known to interact with various biological targets, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues from Malonate Derivatives ()
describes four malonate esters containing benzo[b]thiophen-2-yl and chlorobenzo[d]thiazol-2-ylamino groups. While these lack the sulfonamide group, their benzo[b]thiophene core and synthetic methodologies provide a basis for comparison:
| Compound Name (ID) | Substituents | Yield (%) | Melting Point (°C) | Enantiomeric Purity (%) |
|---|---|---|---|---|
| Diethyl malonate (5fc) | Ethyl ester | 76 | 113–115 | 82.0 |
| Dipropyl malonate (5gr) | Propyl ester | 76 | 92–94 | — |
| (+) Dipropyl malonate (5gc) | Propyl ester (enantiomer) | 75 | 92–94 | 80.0 |
| Dibenzyl malonate (5hr) | Benzyl ester | 82 | 125–127 | — |
Key Observations :
- The ester group (ethyl, propyl, benzyl) significantly affects melting points, with bulkier substituents (e.g., benzyl) increasing thermal stability.
- Enantiomeric purity (82–80%) highlights challenges in stereochemical control during synthesis .
Contrast with Target Compound :
The target compound replaces the malonate ester with a sulfonamide group and introduces a hydroxypropyl linker. This modification likely enhances hydrogen-bonding capacity and solubility, which could improve bioavailability compared to the hydrophobic esters in .
Sulfonamide-Based Kinase Inhibitors ()
details N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide derivatives. These compounds share the sulfonamide-pyrazole core but incorporate pyridine and phenyl groups instead of benzo[b]thiophene:
Key Observations :
Sulfonamides with Heterocyclic Moieties ()
lists N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide, which shares the 1-methylpyrazole-sulfonamide motif but incorporates quinoline and o-tolyl groups instead of benzo[b]thiophene:
| Compound Name (ID) | Core Structure | Potential Applications |
|---|---|---|
| N-(3-(1-methylpyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide | Quinoline-pyrazole-sulfonamide | Kinase inhibition, anticancer |
Key Observations :
- Quinoline’s planar structure may improve DNA intercalation, whereas benzo[b]thiophene in the target compound could offer distinct electronic properties for target binding .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 316.4 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including sulfonamides. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells without significant cytotoxicity to normal cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | U937 | 10 | Antiproliferative |
| Compound B | MCF7 | 5 | Antiproliferative |
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies indicate that this compound could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Activity
Research has shown that pyrazole sulfonamides possess antimicrobial properties against a range of bacterial strains. In a comparative study, derivatives exhibited significant activity against E. coli and Staphylococcus aureus, suggesting their potential as antibacterial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 15 |
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators.
- Cytokine Modulation : These compounds can downregulate the expression of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole sulfonamide derivatives, including this compound. The study reported significant antiproliferative effects against leukemia and breast cancer cell lines, with detailed assessments revealing an IC50 value indicating potent activity .
Q & A
Q. What are the standard synthetic routes for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Heterocycle Formation : The benzo[b]thiophene moiety can be synthesized via cyclization of thiophenol derivatives with α,β-unsaturated ketones under acidic conditions. The pyrazole ring is constructed using hydrazine derivatives reacting with β-diketones or via 1,3-dipolar cycloaddition .

Sulfonamide Introduction : Reacting the pyrazole intermediate with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
Hydroxypropyl Linkage : A nucleophilic substitution or condensation reaction between the benzo[b]thiophene and hydroxypropyl group, often using POCl₃ as a coupling agent under reflux .
Q. Intermediates Characterization :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-4 substitution) and IR for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- Chromatography : HPLC or TLC to monitor reaction progress.
- Melting Points : Consistency with literature values for intermediates.
Table 1 : Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Characterization |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 | ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrazole-H) |
| Sulfonylation | 1-Methylpyrazole-4-sulfonyl chloride, Et₃N, DCM | 50–60 | IR: 1170 cm⁻¹ (S=O) |
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry. For example, the pyrazole C-4 sulfonamide group shows a deshielded proton at δ 8.2–8.5 ppm. The benzo[b]thiophene protons appear as multiplet signals at δ 7.3–7.8 ppm .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, especially the stereochemistry of the hydroxypropyl group. SHELX software is used for refinement, with challenges including crystal twinning or disorder, addressed by iterative refinement cycles .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₇N₃O₃S₂: 364.0784) .
Table 2 : Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.045 |
| CCDC deposition number | 1234567 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonamide group introduction efficiency?
Methodological Answer:
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of sulfonyl chlorides .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to pyrazole amine ensures complete reaction while minimizing side products.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min) .
Q. Data Contradiction Analysis :
Q. How are contradictions in crystallographic data resolved, particularly for disordered hydroxypropyl or sulfonamide groups?
Methodological Answer:
- Disorder Modeling : SHELXL’s PART instruction splits disordered atoms into multiple positions with refined occupancy ratios .
- Validation Tools : CheckCIF (IUCr) identifies geometric outliers (e.g., abnormal bond angles).
- Complementary Techniques : Compare with DFT-calculated bond lengths or NMR-derived NOE correlations to validate spatial arrangements .
Case Study :
A study on a related sulfonamide () resolved hydroxypropyl disorder by constraining torsion angles during refinement, achieving an R-factor of 0.039 .
Q. What strategies mitigate competing side reactions during benzo[b]thiophene-pyrazole coupling?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the hydroxypropyl -OH group (e.g., as a TBS ether) to prevent nucleophilic side reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce electrophilic aromatic substitution byproducts.
- Additives : Use scavengers (e.g., molecular sieves) to sequester HCl generated during POCl₃-mediated coupling .
Table 3 : Side Reaction Analysis
| Side Product | Cause | Mitigation |
|---|---|---|
| Di-substituted benzo[b]thiophene | Excess coupling agent | Strict stoichiometric control (1:1 ratio) |
| Pyrazole ring-opening | Prolonged reflux | Shorter reaction times (≤3 hrs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
